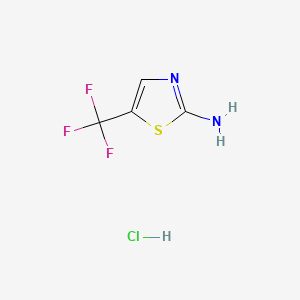

5-(Trifluoromethyl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

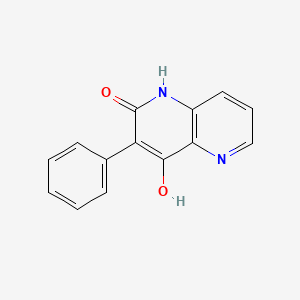

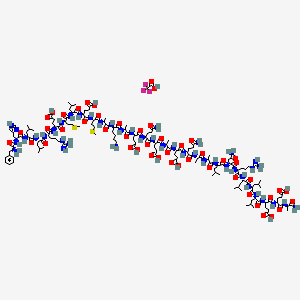

5-(Trifluoromethyl)thiazol-2-amine hydrochloride is a chemical compound with the CAS Number: 174886-03-4 . It has a molecular weight of 204.6 and its linear formula is C4H4ClF3N2S . It is a solid substance and is mainly used in laboratory research and development processes and chemical production processes .

Synthesis Analysis

A simple and highly efficient procedure for the synthesis of novel thiazol-2-amines, via Mannich reaction with secondary amines, is described . The newly synthesized derivatives were characterized by 1H NMR, 13C NMR, IR, Mass spectroscopy, and elemental analysis .Molecular Structure Analysis

The IUPAC name of this compound is 5-(trifluoromethyl)-1,3-thiazol-2-amine . The InChI code is 1S/C4H3F3N2S.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H2,8,9);1H . The canonical SMILES structure is C1=C(SC(=N1)N)C(F)(F)F .Chemical Reactions Analysis

One of the chemical reactions involving this compound includes the addition of Sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.14 g/mol . It has a topological polar surface area of 67.2 Ų . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 167.99690376 g/mol .Applications De Recherche Scientifique

Facile Synthesis of Fluorinated Purines and Thiapurines

A study detailed the synthesis of thiapurines and purines containing trifluoromethyl groups, suggesting the utility of fluorinated compounds in medicinal chemistry for developing therapeutics with enhanced pharmacokinetic properties. The methodology could be applicable to the synthesis and functionalization of compounds like 5-(Trifluoromethyl)thiazol-2-amine hydrochloride for drug discovery and development (Iaroshenko et al., 2007).

Photophysical Properties of Thiazoles

Research on 5-N-Arylamino-4-methylthiazoles highlighted their photophysical properties, including absorption and luminescence, influenced by electron-accepting groups. This research underscores the potential of thiazole derivatives in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic applications (Murai et al., 2017).

Antitumor Activity

A study on a specific thiazol-2-amine derivative showcased its antitumor activity, indicating that structural modifications of thiazol-2-amines can lead to potential antitumor agents. This suggests that exploring the biological activities of 5-(Trifluoromethyl)thiazol-2-amine hydrochloride derivatives could uncover new therapeutic agents (叶姣 et al., 2015).

Anti-bacterial Activities of Novel Thiazole Compounds

Investigations into novel thiazole compounds containing an ether structure showed certain fungicidal activities, highlighting the antimicrobial potential of thiazole derivatives. This area of research could be relevant for developing new antimicrobial agents from 5-(Trifluoromethyl)thiazol-2-amine hydrochloride (Qiu Li-ga, 2015).

Inhibition Performances Against Corrosion of Iron

The corrosion inhibition performances of thiazole derivatives on iron metal were explored through quantum chemical and molecular dynamics simulations. This suggests potential applications of 5-(Trifluoromethyl)thiazol-2-amine hydrochloride in the field of corrosion inhibition, especially in the protection of metals (Kaya et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H2,8,9);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGCZGDARMLABP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50719130 |

Source

|

| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)thiazol-2-amine hydrochloride | |

CAS RN |

174886-03-4 |

Source

|

| Record name | 5-(Trifluoromethyl)-1,3-thiazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50719130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)

![N-[(1S,2R)-2-Hydroxycyclohexyl]acetamide](/img/structure/B599730.png)

![1-Acetylpyrazolo[3,4-c]pyridine](/img/structure/B599733.png)